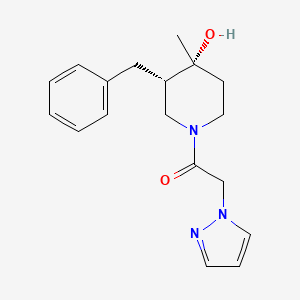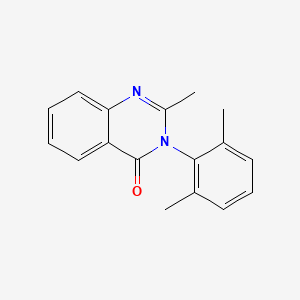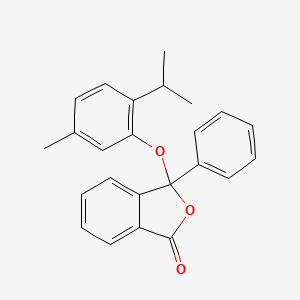
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as PTP1B inhibitor, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects that make it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor involves the inhibition of this compound, which is a negative regulator of insulin signaling. By inhibiting this compound, this compound can enhance insulin sensitivity and improve glucose uptake, which can be beneficial for the treatment of diabetes and other metabolic disorders. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
Biochemical and Physiological Effects
This compound inhibitor has several biochemical and physiological effects that make it a promising candidate for various laboratory experiments. This compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, which are thought to be mediated through the inhibition of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor in laboratory experiments is its specificity for this compound. This compound has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound inhibitor is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor. One potential direction is the development of more potent and selective inhibitors of this compound, which could be used for the treatment of diabetes and other metabolic disorders. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of this compound inhibitor, which could lead to the development of new therapeutic agents for the treatment of various inflammatory and neoplastic diseases. Finally, the use of this compound inhibitor in combination with other drugs or therapies could be explored as a potential strategy for enhancing the efficacy of existing treatments.
Métodos De Síntesis
The synthesis of 3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one can be achieved through a multi-step process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-(2-isopropyl-5-methylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one inhibitor has been extensively studied for its potential applications in scientific research. This compound has been found to have several biological activities, including the inhibition of protein tyrosine phosphatase 1B (this compound), which is a key regulator of insulin signaling and glucose homeostasis. This compound inhibitor has also been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c1-16(2)19-14-13-17(3)15-22(19)26-24(18-9-5-4-6-10-18)21-12-8-7-11-20(21)23(25)27-24/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVNLELWHGKWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)
![3-bromo-5-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5339613.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)
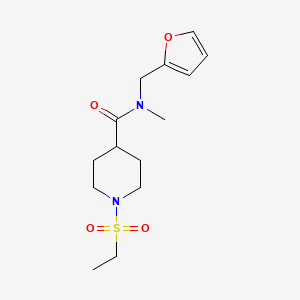
![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
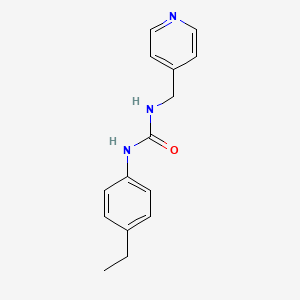
![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)
